

# **Application Note: Calculating the Degree of Labeling for ATTO 465 Maleimide Conjugates**

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Compound of Interest		
Compound Name:	ATTO 465 maleimid	
Cat. No.:	B15556988	Get Quote

Audience: Researchers, scientists, and drug development professionals involved in bioconjugation and fluorescence-based assays.

#### Introduction

ATTO 465 maleimide is a fluorescent probe used for the covalent labeling of biomolecules.[1] [2][3] It contains a maleimide group that reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues in proteins, to form a stable thioether bond.[4][5] The reaction is most efficient at a neutral pH range of 7.0-7.5.[1][4][6] Calculating the Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical quality control step. It ensures the consistency, reproducibility, and accuracy of downstream applications that rely on the fluorescent signal of the conjugate. This document provides a detailed protocol for protein labeling with ATTO 465 maleimide and the subsequent calculation of the DOL.

## **Principle**

The determination of the DOL is achieved through absorption spectroscopy. The process involves two key stages:

- Protein Labeling: A protein containing free thiol groups is incubated with ATTO 465
  maleimide. Unreacted dye is subsequently removed.
- Spectrophotometric Analysis: The absorbance of the purified protein-dye conjugate is measured at two key wavelengths: 280 nm (the absorbance maximum for most proteins) and



453 nm (the absorbance maximum for ATTO 465 dye).[1][3][7] Because the ATTO 465 dye also absorbs light at 280 nm, a correction factor is applied to determine the true protein concentration. These values are then used in the Lambert-Beer law to calculate the molar concentrations of both the protein and the dye, yielding the DOL.

## Data Presentation: Properties of ATTO 465 Maleimide

All quantitative data required for the DOL calculation is summarized in the table below.

Parameter	Value
Absorbance Maximum (λmax)	453 nm[1][3][7]
Molar Extinction Coefficient (ɛmax)	75,000 M-1cm-1[1][3][7]
Correction Factor at 280 nm (CF <sub>280</sub> )	0.48[1][3]
Molecular Weight (MW)	518 g/mol [1][2][3][4]

## **Experimental Protocols**

This protocol outlines the general procedure for conjugating **ATTO 465 maleimid**e to a thiol-containing protein.

#### Materials:

- Protein solution (1-5 mg/mL) in a thiol-free buffer (e.g., PBS, pH 7.4).
- ATTO 465 maleimide.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3]
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.[1]
- Gel filtration column (e.g., Sephadex G-25) for purification.[1][4][6]

#### Procedure:

### Methodological & Application





- Protein Preparation: Dissolve the protein at a concentration of 1-5 mg/mL in a suitable reaction buffer like PBS at pH 7.0-7.5.[1][4] Ensure the buffer is free from any thiol-containing reagents.
- (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.
  - Add a 10-fold molar excess of TCEP to the protein solution.[1]
  - Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.[1]
  - If using DTT, the excess DTT must be removed by dialysis or a desalting column before labeling, as it will compete for the maleimide dye.[1]
- Prepare Dye Stock Solution: Immediately before use, dissolve 1 mg of ATTO 465 maleimide in 50-200 μL of anhydrous DMSO or DMF.[6] Protect the solution from light.
- Labeling Reaction:
  - Add a 10 to 20-fold molar excess of the dissolved ATTO 465 maleimide to the protein solution while gently stirring. The optimal ratio may need to be determined empirically.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1] The reaction vessel should be protected from light.
- Conjugate Purification:
  - Separate the labeled protein from unreacted and hydrolyzed dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[1][4][6]
  - Collect the first colored fraction, which corresponds to the protein-dye conjugate.

This protocol uses the absorbance measurements of the purified conjugate to determine the DOL.

Materials:



- Purified protein-dye conjugate from Protocol 1.
- UV-Vis Spectrophotometer.
- · Quartz cuvette.

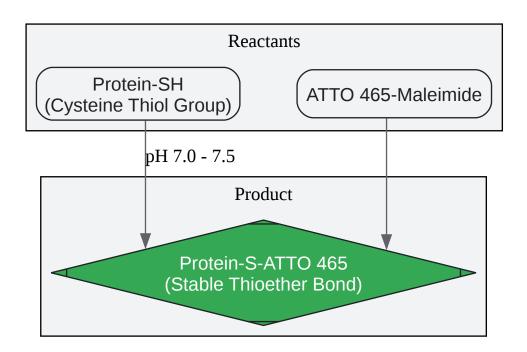
#### Procedure:

- Measure Absorbance:
  - Measure the absorbance of the purified conjugate solution at 280 nm (A<sub>280</sub>) and 453 nm (Amax).
  - The solution should be diluted such that the Amax reading is between 0.5 and 1.5 for optimal accuracy. Record the dilution factor if one is used.
- Calculate Protein Concentration:
  - First, correct the absorbance at 280 nm to account for the dye's contribution. Aprot =  $A_{280}$  (Amax × CF<sub>280</sub>) Where:
    - Aprot is the corrected absorbance of the protein at 280 nm.
    - A<sub>280</sub> is the measured absorbance of the conjugate at 280 nm.
    - Amax is the measured absorbance of the conjugate at 453 nm.
    - CF<sub>280</sub> is the correction factor for ATTO 465 at 280 nm (0.48).[1][3]
  - Next, calculate the molar concentration of the protein. Protein Concentration [M] = Aprot / εprot Where:
    - εprot is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1). This value is specific to each protein. For a typical IgG antibody, this value is ~210,000 M-1cm-1.
- Calculate Dye Concentration:



- Calculate the molar concentration of the dye using its absorbance maximum. Dye
  Concentration [M] = Amax / ɛmax Where:
  - Emax is the molar extinction coefficient of ATTO 465 at 453 nm (75,000 M-1cm-1).[1][3]
    [7]
- Calculate Degree of Labeling (DOL):
  - The DOL is the molar ratio of the dye to the protein. DOL = Dye Concentration / Protein
    Concentration
  - The complete formula can be expressed as: DOL = (Amax × εprot) / ((A<sub>280</sub> (Amax × CF<sub>280</sub>)) × εmax)[8]

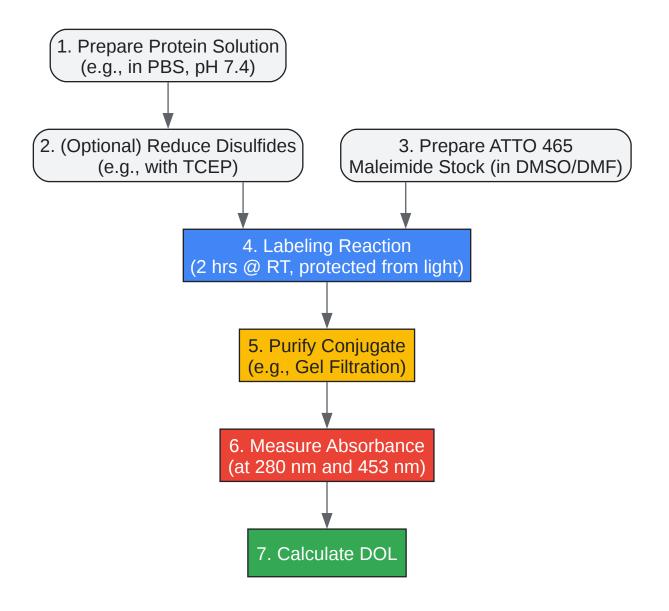
#### **Visualizations**



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Caption: Reaction of ATTO 465 maleimide with a protein thiol group.





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Caption: Experimental workflow for labeling and DOL calculation.

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